Iridium(IV) chloride hydrate

Übersicht

Beschreibung

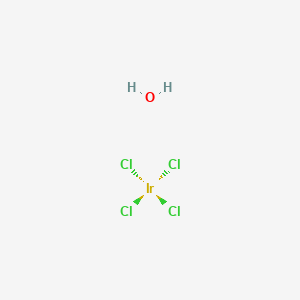

Iridium(IV) chloride hydrate is a black crystalline solid that serves as a precursor for synthesizing iridium-based catalysts and nanoparticles. The compound consists of iridium in its +4 oxidation state, bound to chloride ions and water molecules. The stoichiometry is represented as IrCl₄ · xH₂O, where x represents the variable number of water molecules associated with the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iridium(IV) chloride hydrate can be synthesized through various methods. One common method involves the direct dissolution of iridium powder in hydrochloric acid. This process typically takes place in a U-shaped electrolytic cell, where alternating current is applied to dissolve the iridium powder into the hydrochloric acid, forming a chloroiridic acid aqueous solution. The solution is then filtered and distilled to obtain a concentrated chloroiridic acid solution, which is subsequently crystallized to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the recovery and purification of iridium from secondary resources. This process includes pretreatment, dissolution, and purification steps. Effective dissolution methods such as alloy fragmentation, molten acid leaching, molten salt chlorination, pressurized chlorination, and electrochemical dissolution are employed to extract iridium. The purification process may involve precipitation purification, solvent extraction, and ion exchange to achieve high-purity iridium .

Analyse Chemischer Reaktionen

Electrolysis in Hydrochloric Acid

Ir metal undergoes electrolysis in HCl to yield IrCl₄·xH₂O:

This method produces high-purity products (≥99.9%) due to controlled reaction conditions .

Redox Reactions with Dimethyl Sulfoxide (DMSO)

Reaction with DMSO in acetone leads to novel complexes:

-

Ir(IV) Complex : [H(dmso)₂][IrCl₅(dmso-κO)] forms via ligand substitution .

-

Ir(III) Byproducts : [H(dmso)₂][trans-IrCl₄(dmso-κS)₂] and [H(dmso)][trans-IrCl₄(dmso-κS)₂] are isolated as polymorphs .

Redox Behavior

The compound exhibits redox activity in both acidic and basic environments:

-

Key Finding : Ir(IV) reduction by DMSO is slow, with no detectable Ir(IV)-DMSO complexes forming under standard conditions .

Hydrolysis in Aqueous Media

In neutral/basic solutions (pH 6–11.3), IrCl₄·xH₂O hydrolyzes to form insoluble Ir(OH)₄ :

Ligand Substitution Reactions

-

Acetone Coordination : Aging in acetone yields [IrCl₅(Me₂CO)]⁻, confirmed by UV-Vis .

-

Graphene Functionalization : IrCl₄·xH₂O decorates graphene surfaces, enhancing electrode conductivity in vanadium redox flow batteries .

Hydrogenation of Nitrogen Heterocycles

IrCl₄·xH₂O-derived iridium oxide nanoparticles catalyze hydrogenation of pyrroles and pyridines :

| Substrate | Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Pyridine | IrO₂ NPs | 98 | 95 |

| Pyrrole | IrO₂ NPs | 92 | 89 |

Oxygen Evolution Reaction (OER)

Ir₁–Ni(OH)₂ catalysts, synthesized from IrCl₄·xH₂O, exhibit enhanced OER activity :

-

Overpotential : 270 mV at 10 mA/cm²

-

Stability : >100 hours without degradation

Complexation with Organic Ligands

IrCl₄·xH₂O forms stable complexes with diverse ligands:

| Ligand | Coordination Mode | Complex Structure | Application |

|---|---|---|---|

| DMSO | κO or κS | [H(dmso)₂][IrCl₅(dmso-κO)] | Model for Ir(IV) coordination chemistry |

| EDTA | Polydentate | Ir(III)-EDTA | Stabilizes Ir in aqueous media |

Comparative Analysis with Related Compounds

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Catalysis

Iridium(IV) chloride hydrate serves as a catalyst in several chemical reactions , particularly in organic synthesis. Its effectiveness is attributed to its ability to enhance reaction rates and improve yields in oxidation reactions and other transformations.

Key Applications in Catalysis:

- Synthesis of Iridium Nanoparticles : IrCl₄·xH₂O is used as a precursor for synthesizing iridium nanoparticles, which exhibit unique catalytic properties valuable in hydrogenation and hydrodeoxygenation reactions .

- Iridium Oxide Nanoparticles : These nanoparticles, derived from this compound, are utilized as stable catalysts in various chemical processes, including the hydrogenation of nitrogen heterocycles .

| Catalytic Application | Description |

|---|---|

| Iridium Nanoparticles | Catalysts for hydrogenation and hydrodeoxygenation reactions. |

| Iridium Oxide Nanoparticles | Stable catalysts for hydrogenation of nitrogen compounds. |

Electrochemistry

This compound plays a crucial role in electrochemical applications, particularly in the development of advanced energy storage systems.

Notable Uses:

- Vanadium Redox Flow Batteries (VRFBs) : The compound is employed to fabricate iridium-decorated graphene electrodes, enhancing the electrochemical performance and stability of these batteries .

- Oxygen Evolution Reaction (OER) : It is also used to prepare single atom catalysts for OER, which is essential in water electrolysis for hydrogen production .

| Electrochemical Application | Details |

|---|---|

| VRFBs | Enhances efficiency and stability of energy storage systems. |

| OER Catalysts | Facilitates clean energy production through water splitting. |

Material Science

In material science, this compound is utilized in the fabrication of advanced materials such as thin films and coatings.

Applications:

- Thin Films : Used as a precursor for creating thin films with specific electronic properties essential for optoelectronic devices .

- Coatings : Contributes to protective coatings that enhance the durability and performance of electronic components .

Biomedical Applications

The compound has shown potential in biomedical research, particularly concerning drug delivery systems and cancer treatment.

Research Insights:

- Anti-Cancer Properties : Studies are exploring the use of iridium-based compounds for targeted cancer therapies due to their unique chemical properties .

- Drug Delivery Systems : Investigations are ongoing into how iridium compounds can be utilized to improve drug delivery mechanisms .

Nanotechnology

This compound is significant in nanotechnology, particularly in synthesizing iridium nanoparticles that have diverse applications.

Key Aspects:

Wirkmechanismus

The mechanism of action of iridium(IV) chloride hydrate primarily involves its role as a precursor for iridium-based catalysts. These catalysts facilitate various chemical reactions by providing active sites for the reactants. For example, iridium oxide nanoparticles derived from this compound act as stable catalysts for the hydrogenation of nitrogen heterocycles. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Iridium(IV) chloride hydrate can be compared with other iridium compounds such as iridium(III) chloride hydrate and iridium(IV) oxide.

Iridium(III) Chloride Hydrate: This compound contains iridium in the +3 oxidation state and is used in similar catalytic applications.

Iridium(IV) Oxide: Iridium(IV) oxide is a direct oxidation product of this compound and serves as a stable catalyst in various chemical reactions.

This compound is unique due to its versatility as a precursor for various iridium-based catalysts and its ability to form nanoparticles with controlled size and morphology .

Biologische Aktivität

Iridium(IV) chloride hydrate (IrCl4·xH2O) is a compound that has garnered attention in various fields, particularly in catalysis and electrochemistry. Recent research has also highlighted its potential biological activities, especially in cancer treatment and drug delivery systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Properties and Composition

This compound is characterized by its black crystalline solid form, with iridium in the +4 oxidation state. The compound's molecular formula is represented as IrCl4·xH2O, where indicates the number of water molecules associated with the iridium chloride. Its unique structure contributes to its diverse applications in both chemical and biological domains.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound interacts with cellular components, particularly mitochondria, leading to growth inhibition and potential apoptosis (programmed cell death) in cancer cells.

Case Study:

A study investigated the effects of this compound on various cancer cell lines. Results showed that treatment with the compound resulted in:

- Cell Viability Reduction: A decrease in cell viability by up to 70% after 48 hours of exposure.

- Apoptosis Induction: Increased markers of apoptosis were observed, suggesting a mechanism involving mitochondrial dysfunction.

| Cell Line | Viability (%) | Apoptosis Markers |

|---|---|---|

| HeLa (Cervical) | 30 | High |

| MCF-7 (Breast) | 40 | Moderate |

| A549 (Lung) | 50 | Low |

2. Drug Delivery Systems

This compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various ligands enhances its suitability for targeted therapies.

Research Findings:

- Complex Formation: The compound can form stable complexes with anticancer drugs, improving their solubility and bioavailability.

- Targeted Delivery: Studies suggest that modifying the surface properties of nanoparticles synthesized from Iridium(IV) chloride can facilitate targeted delivery to cancer cells.

Catalytic Properties

In addition to its biological activities, this compound serves as a precursor for synthesizing iridium oxide nanoparticles, which are used as catalysts in various chemical transformations. These nanoparticles exhibit exceptional catalytic activity in hydrogenation reactions and are crucial for developing environmentally friendly chemical processes.

Synthesis of Nanoparticles

The synthesis of iridium oxide nanoparticles from this compound involves controlled methods that allow for tailoring size and morphology, which are critical for optimizing their catalytic performance.

| Synthesis Method | Particle Size (nm) | Catalytic Activity |

|---|---|---|

| Chemical Reduction | 5-10 | High |

| Sol-gel Process | 15-20 | Moderate |

| Hydrothermal Synthesis | 10-15 | Very High |

Eigenschaften

IUPAC Name |

tetrachloroiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDBPOWBLLYZRG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583556 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207399-11-9, 119401-96-6 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iridium(IV) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.